N-(1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
Description
N-(1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a heterocyclic compound featuring a piperidine core substituted with a 1-methylpyrazole moiety, a methylthio (-SMe) group, and an acetamide side chain. Its molecular complexity arises from the integration of multiple pharmacophores: the pyrazole ring (a nitrogen-rich aromatic system), the piperidine scaffold (a common motif in bioactive molecules), and the methylthio group, which may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-12(21)17-15(7-10-23-3)16(22)20-8-4-5-13(11-20)14-6-9-19(2)18-14/h6,9,13,15H,4-5,7-8,10-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWPEHZZLIQKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a compound of interest in the field of medicinal chemistry and agrochemical research. Its biological activity has been explored in various studies, revealing potential applications in pest control and therapeutic interventions.
The compound's chemical structure can be described by its molecular formula and a molecular weight of approximately 284.39 g/mol. The presence of a pyrazole ring and a piperidine moiety suggests its potential for diverse biological interactions.
Insecticidal Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant insecticidal properties. For instance, a series of benzamide derivatives showed promising activity against various pests, such as Mythimna separate and Helicoverpa armigera, with some compounds achieving over 70% mortality at concentrations of 500 mg/L .
| Compound | Target Pest | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| 14q | Mythimna separate | 70 | 500 |
| 14h | Helicoverpa armigera | 60 | 500 |
| Control | Tebufenpyrad | 60 | 500 |
Fungicidal Activity
In addition to insecticidal effects, certain derivatives have shown fungicidal activity. For example, compound 14h demonstrated an inhibition rate of 77.8% against Pyricularia oryae, indicating its potential as a fungicide .
| Compound | Target Fungus | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| 14h | Pyricularia oryae | 77.8 | 16.95 |
| 14e | Alternaria solani | 50.5 | - |
| Control | Bixafen | 100 | - |
The biological activity of this compound is hypothesized to involve interference with key metabolic pathways in target organisms. The structure–activity relationship (SAR) studies indicate that the presence of halogenated substituents on the aromatic ring enhances insecticidal potency, while specific functional groups may contribute to fungicidal efficacy .
Case Study: Insecticidal Efficacy
A study conducted on the efficacy of various pyrazole derivatives against Spodoptera frugiperda revealed that certain compounds achieved mortality rates comparable to established insecticides. The investigation highlighted the potential for these compounds to serve as environmentally friendly alternatives to traditional pesticides .
Case Study: Safety Profile
Toxicity assessments using zebrafish models indicated that some derivatives exhibited low toxicity levels, suggesting their suitability for further development as safe agrochemicals . The LC50 values obtained from these studies provide critical insights into the safety margins for potential applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₈H₂₅N₅O₂S.
Pharmacological and Physicochemical Insights
- Methylthio Group : The target’s -SMe group may improve membrane permeability compared to P-0042’s polar pyridazine ring .
- Pyridine vs. Pyrazole : Pyridine-containing analogs (e.g., ) exhibit lower molecular weights but reduced conformational flexibility compared to the target’s piperidine-pyrazole system.
- Thiazole vs. Piperidine : Thiazole-based compounds () prioritize planar aromatic interactions, whereas the target’s piperidine may enable 3D binding in enzyme pockets.
Research Findings and Implications
Kinase Inhibition Potential: The pyrazole-piperidine scaffold in the target aligns with kinase inhibitors (e.g., JAK/STAT or PI3K inhibitors), as seen in P-0042’s pyridazine derivative .
Metabolic Stability : The methylthio group in the target may reduce oxidative metabolism compared to analogs with ether or amine linkages .
Synthetic Challenges : Copper-mediated couplings (as in ) often suffer from low yields, whereas HBTU-based methods () are more efficient but require rigorous purification.
Preparation Methods
Claisen Condensation
A ketone precursor (e.g., methyl difluoroacetoacetate) undergoes condensation with an alkyl acetate in the presence of a strong base (e.g., sodium ethoxide) to form an enolate intermediate. This step establishes the ketoester framework critical for subsequent cyclization.
Reaction Conditions
Acidification and Cyclization
The enolate intermediate is acidified using carbonic acid generated in situ via CO₂ gas or dry ice, avoiding corrosive strong acids. This step releases the free ketoester, which undergoes cyclization with methylhydrazine to form the pyrazole ring.
Key Advantages
- Eco-friendly by-product : Sodium bicarbonate (NaHCO₃) instead of halide salts.
- Regioselectivity : Weak bases (e.g., Na₂CO₃) suppress undesired isomer formation.
Methylthio Group Introduction
The 4-(methylthio) moiety is introduced via nucleophilic substitution or thiol-ene coupling .
Nucleophilic Substitution
A halogenated precursor (e.g., 4-chlorobutan-2-one) reacts with methylthiolate (CH₃S⁻) under basic conditions.
Reaction Conditions
Thiol-Ene Coupling
Alternative methods employ radical-mediated thiol-ene reactions, though this is less common for tertiary alkylthio groups.
Acetamide Formation
The terminal amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
Direct Acetylation
Procedure
- Dissolve the amine intermediate in anhydrous dichloromethane.
- Add acetyl chloride (1.2 equivalents) dropwise at 0°C.
- Stir for 4 hours at room temperature.
- Quench with ice-water and extract with ethyl acetate.
Optimization
- Base : Triethylamine (2.5 equivalents) improves yield by neutralizing HCl.
- Yield : 85–90% (based on similar acetamides).
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
Analytical Validation
Critical quality control measures include:
Challenges and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
